molecular formula C15H23FN2O B8292014 4-Aminomethyl-1-[3-(p-Fluorophenoxy)propyl]piperidine

4-Aminomethyl-1-[3-(p-Fluorophenoxy)propyl]piperidine

Cat. No. B8292014
M. Wt: 266.35 g/mol
InChI Key: KZJUKKOTNXLGCR-UHFFFAOYSA-N
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Patent
US05208243

Procedure details

3.8 grams of lithium aluminum hydride are added through a solids funnel to a suspension of 26 grams of the compound obtained in stage B. The mixture is refluxed for 2 hours. The reaction medium is decomposed using 2.6 cm3 of water and then 2.1 cm3 of sodium hydroxide and finally 9.6 cm3 of water, filtered and the filtrate is then evaporated. 13.1 grams of an oil are obtained which corresponds to the expected compound and which may be used without further purification.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:26]=[CH:25][C:11]([O:12][CH2:13][CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][CH:19]([C:22]([NH2:24])=O)[CH2:18][CH2:17]2)=[CH:10][CH:9]=1>O>[NH2:24][CH2:22][CH:19]1[CH2:18][CH2:17][N:16]([CH2:15][CH2:14][CH2:13][O:12][C:11]2[CH:10]=[CH:9][C:8]([F:7])=[CH:26][CH:25]=2)[CH2:21][CH2:20]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
26 g
Type
reactant
Smiles
FC1=CC=C(OCCCN2CCC(CC2)C(=O)N)C=C1
Step Two
Name
Quantity
2.6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
2.1 cm3 of sodium hydroxide and finally 9.6 cm3 of water, filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is then evaporated

Outcomes

Product
Name
Type
product
Smiles
NCC1CCN(CC1)CCCOC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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